molecular formula C18H18ClNO4 B5489859 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5489859
M. Wt: 347.8 g/mol
InChI Key: YBWJBAWGQYZYCR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a chlorophenyl group, and two carboxylate groups. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and other cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the flow of calcium ions into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and a reduction in blood pressure, making it useful in cardiovascular therapy.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Known for its long-acting effects in the treatment of hypertension.

    Felodipine: Used for its potent vasodilatory properties.

Uniqueness

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl and chlorophenyl groups, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. These structural differences can influence its binding affinity, selectivity, and overall therapeutic efficacy.

Properties

IUPAC Name

dimethyl 4-(2-chlorophenyl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-17(21)13-9-20(11-7-8-11)10-14(18(22)24-2)16(13)12-5-3-4-6-15(12)19/h3-6,9-11,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJBAWGQYZYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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